molecular formula C14H20N6 B5306410 4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine

4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine

Cat. No. B5306410
M. Wt: 272.35 g/mol
InChI Key: QOBNCSQWEQJBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, this compound has been found to inhibit the activity of certain viral enzymes, which are essential for viral replication.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the replication of certain viruses by inhibiting the activity of viral enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine. These include further studies to understand its mechanism of action, optimization of its synthesis method, and the development of new therapeutic applications. Additionally, this compound could be further studied for its potential as an antiviral agent and its ability to inhibit the replication of other viruses. Further research could also be conducted to determine the potential side effects of this compound and its safety for human use.

Synthesis Methods

The synthesis of 4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine is a complex process that involves several steps. The most common method of synthesis involves the reaction of cyclopentanone with ethyl acetoacetate to form cyclopentenone. This intermediate is then reacted with guanidine to form the pyrimidine ring. The final step involves the reaction of the pyrimidine intermediate with 4-methyl-1H-1,2,3-triazole-1-yl)ethylamine to form the desired compound.

Scientific Research Applications

4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine has shown potential therapeutic applications in various scientific studies. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been found to have anti-inflammatory properties and has shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has shown potential as an antiviral agent and has been found to inhibit the replication of certain viruses.

properties

IUPAC Name

4-cyclopentyl-N-[2-(4-methyltriazol-1-yl)ethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6/c1-11-10-20(19-18-11)9-8-16-14-15-7-6-13(17-14)12-4-2-3-5-12/h6-7,10,12H,2-5,8-9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBNCSQWEQJBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=N1)CCNC2=NC=CC(=N2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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